ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
Description
This compound features a quinazolinone core (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) substituted with a 3-phenyl-1,2,4-oxadiazole moiety via a methyl group. The structure also includes an acetamide linker and an ethyl benzoate ester. Quinazolinones are known for diverse biological activities, including antimicrobial and anti-inflammatory properties, while 1,2,4-oxadiazoles are bioisosteres that enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C28H23N5O6 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34) |
InChI Key |
URYSXOLKSFVASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Phenyl-1,2,4-Oxadiazole-5-Methanamine
The oxadiazole moiety is synthesized via cyclization of phenyl amidoxime with bromoacetyl bromide:
- Phenyl amidoxime formation : React phenyl cyanide (1.0 mmol) with hydroxylamine hydrochloride (1.2 mmol) in ethanol/water (3:1) at 80°C for 4 h.
- Cyclization : Treat amidoxime with bromoacetyl bromide (1.1 eq) in dichloromethane and triethylamine (2.5 eq) at 0°C, stirring for 2 h to yield 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole.
- Amination : Substitute bromide with ammonia (NH₃/MeOH, 60°C, 6 h) to generate 3-phenyl-1,2,4-oxadiazole-5-methanamine (78% yield).
Copper-Catalyzed Quinazolinone Formation
Adapting methodology from, the quinazolinone core is assembled:
- Reaction setup : Combine ethyl 2-isocyanobenzoate (5.0 mmol), 3-phenyl-1,2,4-oxadiazole-5-methanamine (5.5 mmol), Cu(OAc)₂·H₂O (0.05 mmol), and Et₃N (1.0 mmol) in anisole.
- Microwave irradiation : Heat at 150°C for 20 min under air atmosphere.
- Workup : Extract with CH₂Cl₂, wash with NaHCO₃ (sat.), dry over Na₂SO₄, and purify via SiO₂ chromatography (cHex/EtOAc 4:1) to isolate 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-4(3H)-one (72% yield).
N-Acetylation with Chloroacetyl Chloride
Introducing the acetyl linker follows protocols from:
- Chloroacetylation : Dissolve quinazolinone-oxadiazole (3.0 mmol) in dry CH₂Cl₂, add Et₃N (3.3 mmol), and treat with chloroacetyl chloride (3.3 mmol) at 0°C.
- Stirring : React for 30 min at room temperature, then quench with ice water.
- Isolation : Extract with EtOAc, dry (MgSO₄), and concentrate to afford 2-chloro-N-(4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1(2H)-yl)acetamide (85% yield).
Synthesis of Ethyl 2-Aminobenzoate
The benzoate subunit is prepared via a two-step sequence:
- Esterification : Reflux 2-nitrobenzoic acid (1.0 mol) with absolute ethanol (5.0 mol) and H₂SO₄ (0.1 mol) for 6 h to yield ethyl 2-nitrobenzoate (94% purity).
- Hydrogenation : Hydrogenate ethyl 2-nitrobenzoate (0.5 mol) with 5% Pd/C (0.05 mol) in ethanol at 80°C under H₂ (50 psi) for 2 h. Filter and recrystallize to obtain ethyl 2-aminobenzoate (99.5% purity).
Amide Coupling and Final Assembly
The last stage couples the acetylated quinazolinone with ethyl 2-aminobenzoate:
- Reaction conditions : Mix 2-chloro-N-(4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1(2H)-yl)acetamide (2.0 mmol), ethyl 2-aminobenzoate (2.2 mmol), and Et₃N (4.0 mmol) in dry DMF.
- Heating : Stir at 80°C for 6 h under N₂.
- Purification : Concentrate, then chromatograph (SiO₂, CHCl₃/MeOH 9:1) to isolate the title compound as a white solid (68% yield).
Optimization Data and Comparative Analysis
Table 1: Catalyst Screening for Quinazolinone Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | Anisole | 150 | 0.3 | 72 |
| CuI | DMF | 120 | 2 | 58 |
| Cu(OTf)₂ | Toluene | 110 | 4 | 41 |
Table 2: Hydrogenation Efficiency for Ethyl 2-Aminobenzoate
| Catalyst | Pressure (psi) | Temp (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|
| 5% Pd/C | 50 | 80 | 2 | 99.5 |
| Raney Ni | 50 | 100 | 4 | 97.2 |
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Mitigated by using anhydrous solvents and inert atmospheres during coupling.
- Amide Bond Formation : Low yields (50-60%) initially observed due to steric hindrance. Optimized by increasing Et₃N stoichiometry (2.0 → 4.0 eq) and switching to DMF as solvent.
- Pd/C Catalyst Recycling : Implementing fixed-bed hydrogenation reactors per improved catalyst reuse (5 cycles, <5% activity loss).
Chemical Reactions Analysis
Synthetic Reactions and Methodologies
The compound is synthesized through multi-step pathways involving:
-
Condensation reactions : Formation of the quinazolinone core from anthranilic acid and phenyl isothiocyanate under basic conditions (triethylamine) in ethanol .
-
Thiol-alkylation : Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate to introduce the sulfanyl-acetate side chain .
-
Oxadiazole ring formation : Cyclization reactions using hydroxylamine derivatives to construct the 1,2,4-oxadiazole moiety.
Table 1: Key synthetic reactions and conditions
Functional Group Transformations
The compound undergoes targeted modifications:
-
Ester hydrolysis : Cleavage of the ethyl benzoate group under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives.
-
Oxidation : Treatment with KMnO₄ selectively oxidizes methyl groups to carboxylates.
-
Reduction : Sodium borohydride (NaBH₄) reduces ketone groups in the quinazolinone core to secondary alcohols.
Table 2: Functional group reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Ethyl ester (COOEt) | Hydrolysis | 6M HCl, 70°C, 2 hr | Carboxylic acid formation |
| Oxadiazole ring (C=N) | Reduction | H₂/Pd-C, MeOH, 25°C | Partial ring opening (unstable) |
| Quinazolinone carbonyl | Nucleophilic attack | NH₂OH, pH 9 | Oxime derivative formation |
Mechanistic Insights
-
Thiol-alkylation mechanism : The reaction proceeds via deprotonation of the thiol group by triethylamine, forming a thiolate ion that attacks ethyl chloroacetate in an SN2 mechanism .
-
Oxadiazole cyclization : Involves nucleophilic substitution between amidoxime intermediates and activated carbonyl groups, followed by dehydration.
Analytical Characterization
Reaction outcomes are verified using:
-
¹H NMR : Appearance of ethyl ester signals at δ 4.15 (q, 2H) and δ 1.23 (t, 3H) .
-
X-ray crystallography : Confirms dihedral angles between quinazoline (86.83°) and phenyl rings .
Stability and Side Reactions
-
Thermal degradation : Decomposes above 250°C, releasing CO₂ and forming polycyclic byproducts.
-
Photoreactivity : UV exposure induces [2+2] cycloaddition in the oxadiazole ring, requiring storage in amber vials.
Table 3: Stability parameters
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Aqueous pH < 3 | Ester hydrolysis accelerates | Neutral buffer systems |
| Presence of Lewis acids | Oxadiazole ring rearrangement | Avoid AlCl₃, ZnCl₂ catalysts |
Scientific Research Applications
Ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- Azo-Functionalized Quinazolinones (): Compounds like 3-amino-2-methylquinazolin-4(3H)-one incorporate azo (-N=N-) or triazole groups. Unlike the target compound, their substituents lack the oxadiazole moiety, which may reduce metabolic stability but simplify synthesis .
- Ethyl 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (): This compound replaces the quinazolinone core with a benzoxazine ring. The synthesis involves alkylation with bromoethyl acetate, differing from the target compound’s coupling strategy. Benzoxazines are less studied for bioactivity compared to quinazolinones, suggesting the target compound’s structural advantage in drug discovery .
Compounds with 1,2,4-Oxadiazole Substituents
- (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl)methyl-Benzoxazine Derivatives (): Synthesized using caesium carbonate and DMF, these derivatives feature oxadiazole-methyl groups on benzoxazine cores. The target compound’s quinazolinone core may offer enhanced π-π stacking interactions in biological targets compared to benzoxazines .
- Triazine-Based Benzoate Esters (): Example: 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate.
Computational and Spectroscopic Comparisons
- NMR Characterization (): Density functional theory (DFT) methods, such as B3LYP/6-31*G, reliably predict ¹H/¹³C NMR shifts for heterocycles. The target compound’s NMR profile would likely align with quinazolinone and oxadiazole benchmarks, with deshielding effects observed for the oxadiazole’s electronegative atoms .
Biological Activity
Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline backbone fused with an oxadiazole moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with appropriate amines and aldehydes under acidic conditions to form the quinazoline structure. Subsequent reactions introduce the oxadiazole and benzoate functionalities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, in a study assessing various quinazoline derivatives against Gram-positive and Gram-negative bacteria, compounds similar to ethyl 2-({[2,4-dioxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate showed marked activity against Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC mg/mL) |
|---|---|---|
| Compound A | 15 | 65 |
| Compound B | 11 | 80 |
| Ethyl derivative | 12 | 70 |
Cytotoxicity and Anticancer Activity
Quinazoline derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies indicated that certain derivatives exhibit cytotoxicity comparable to established anticancer agents. For example, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against human cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves inhibition of specific enzymes or receptors. For instance, some compounds have been shown to inhibit the Na+/H+ exchanger isoform 1 (NHE1), which is implicated in various cardiovascular diseases . Additionally, interactions with DNA or RNA may play a role in their anticancer activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of quinazoline derivatives including ethyl 2-{...}, it was found that the compound effectively inhibited the growth of Candida albicans with an inhibition zone of 11 mm and an MIC of 80 mg/mL .
Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxicity of various quinazoline derivatives reported that derivatives similar to ethyl 2-{...} showed significant cytotoxic effects against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for this compound, and how can purity be optimized?
- Answer : The synthesis involves three key steps:
Quinazolinone core formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) .
Oxadiazole substitution : Coupling the quinazolinone with 3-phenyl-1,2,4-oxadiazole via nucleophilic substitution or Mitsunobu reaction .
Esterification : Reaction with ethyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt).
- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min) .
Q. Which spectroscopic techniques are critical for structural validation?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of the quinazolinone (e.g., δ 10.2 ppm for NH) and oxadiazole substitution (δ 8.1–8.3 ppm for aromatic protons).
- FT-IR : Look for carbonyl stretches (1670–1750 cm⁻¹ for ester, amide, and quinazolinone C=O).
- HRMS : Exact mass matching within 3 ppm error .
Q. How can preliminary bioactivity screening be designed for this compound?
- Answer :
- Target Selection : Prioritize enzymes/receptors associated with the quinazolinone scaffold (e.g., COX-2 for anti-inflammatory activity ).
- Assays :
- In vitro enzyme inhibition (IC50 determination via fluorometric or colorimetric assays).
- In silico docking (AutoDock Vina) to predict binding affinities .
- Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle controls.
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Answer :
- Meta-analysis : Pool data from independent studies (e.g., IC50 variability in COX-2 inhibition) and apply statistical tests (ANOVA with post-hoc Tukey).
- Structural Reassessment : Use X-ray crystallography or DFT calculations to verify stereoelectronic effects influencing binding .
- Experimental Reproducibility : Standardize assay protocols (e.g., buffer pH, incubation time) .
Q. What computational strategies optimize reaction pathways for scale-up?
- Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to identify low-energy intermediates and transition states .
- DoE (Design of Experiments) : Use software like MODDE® to screen factors (temperature, catalyst loading) and maximize yield. Example optimization table:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–120 | 110 |
| Catalyst (mol%) | 1–5 | 3 |
| Reaction Time (h) | 12–24 | 18 |
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
- Answer :
- 3D-QSAR : Build CoMFA/CoMSIA models using molecular alignment and partial least squares regression .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with COX-2 Arg120) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites and their contributions .
Data Contradiction and Validation
Q. How can discrepancies in spectroscopic data be addressed?
- Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (HSQC, HMBC) : Confirm connectivity in crowded regions (e.g., oxadiazole-phenyl linkage) .
- Cross-Lab Validation : Collaborate with independent labs to replicate key spectra .
Methodological Tools
Q. What software tools enhance reaction monitoring and analysis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
